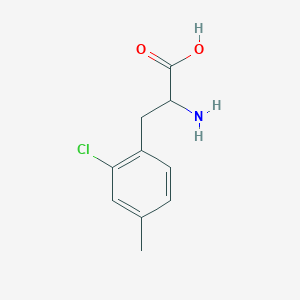
2-Methyloxetan-3-ol
概要
説明
2-Methyloxetan-3-ol is a cyclic ether with the molecular formula C4H8O2 It is a four-membered ring compound with an oxygen atom and a hydroxyl group attached to the third carbon
準備方法
Synthetic Routes and Reaction Conditions
2-Methyloxetan-3-ol can be synthesized through several methods. One common approach involves the cyclization of 3-hydroxy-2-methylpropionaldehyde under acidic conditions. Another method includes the reaction of 2-methyl-3-buten-2-ol with a suitable oxidizing agent to form the desired cyclic ether.
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or other separation techniques to obtain the desired compound.
化学反応の分析
Types of Reactions
2-Methyloxetan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly prone to ring-opening reactions due to the strain in the four-membered ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reducing agents like lithium aluminum hydride can reduce this compound to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Major Products Formed
Oxidation: Products such as formaldehyde, acetaldehyde, and other carbonyl compounds.
Reduction: Formation of primary or secondary alcohols.
Substitution: Various substituted ethers and esters.
科学的研究の応用
2-Methyloxetan-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyloxetan-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The ring strain in the four-membered ring makes it susceptible to ring-opening reactions, which can lead to the formation of reactive intermediates that participate in further chemical transformations.
類似化合物との比較
2-Methyloxetan-3-ol can be compared with other cyclic ethers such as:
Oxetane: A four-membered ring ether without any substituents. It is less reactive due to the absence of the hydroxyl group.
Tetrahydrofuran: A five-membered ring ether that is more stable and less prone to ring-opening reactions.
1,3-Dioxolane: A five-membered ring ether with two oxygen atoms, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of ring strain and the presence of a hydroxyl group, which makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
特性
IUPAC Name |
2-methyloxetan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{2-[2-(2-Aminoethoxy)ethoxy]ethyl}-11-oxo-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B3320762.png)



![Benzene, 1,2-bis[(2-propynyloxy)methyl]-](/img/structure/B3320799.png)




![ethyl 2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yloxy)acetate](/img/structure/B3320821.png)

![3,9-Diazaspiro[5.6]dodecan-10-one](/img/structure/B3320835.png)


